molecular formula C23H22Cl3N3O B162445 1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride CAS No. 472984-79-5

1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride

Cat. No.: B162445
CAS No.: 472984-79-5
M. Wt: 462.8 g/mol
InChI Key: MKNQRBLTOKQOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride (hereafter referred to as the target compound) is a small-molecule orexin receptor type 2 (OX2R) agonist, initially developed under the identifier Yan7874 in 2010 . Its chemical structure (C₂₃H₂₁Cl₂N₃O·HCl) features a dichlorophenyl group, a benzimidazole core with an imino substituent, and a 2-methylbenzyl side chain, conferring selective OX2R agonism . Key physicochemical properties include a molecular weight of 426.341 g/mol (free base) and a ChemSpider ID of 17766174 . The compound’s stereochemistry remains undefined in available data, which may influence its pharmacological profile .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O.ClH/c1-15-6-2-3-7-17(15)13-27-20-8-4-5-9-21(20)28(23(27)26)14-22(29)16-10-11-18(24)19(25)12-16;/h2-12,22,26,29H,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNQRBLTOKQOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol; hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C23H21Cl2N3O\text{C}_{23}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}

Antimicrobial Properties

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various pathogens. For instance, compounds similar to this structure have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

These results suggest that the compound could be effective in treating infections caused by these bacteria.

Anticancer Activity

The compound's structural framework allows it to interact with various biological targets involved in cancer progression. Studies have highlighted the potential of benzimidazole derivatives as anticancer agents through mechanisms such as inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial in DNA replication and repair processes.

In a recent study, derivatives exhibited IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition and 0.52 to 2.67 μM for DHFR inhibition . This suggests a promising avenue for developing new anticancer therapies based on this scaffold.

The biological activity of 1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol; hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation and survival pathways.
  • Antibiofilm Activity : It has shown potential in reducing biofilm formation in bacterial cultures, which is critical for treating chronic infections .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound has a low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile for further development .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on thiazol-4-one derivatives demonstrated their antimicrobial efficacy and low toxicity profiles, supporting the potential of benzimidazole derivatives in similar applications .
  • Another research highlighted the anticancer properties of oxadiazole derivatives, showcasing their ability to target multiple pathways involved in cancer cell survival and proliferation .

Toxicological Considerations

Despite its promising biological activities, it is essential to note that the compound is classified as very toxic to aquatic life with long-lasting effects and may pose risks regarding fertility and developmental toxicity . Such considerations are crucial for evaluating its safety profile before clinical application.

Scientific Research Applications

The compound 1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride has garnered interest in various scientific fields due to its unique molecular structure and potential applications. This article explores its applications, primarily focusing on medicinal chemistry, agricultural science, and materials science.

Chemical Properties and Structure

This compound belongs to the class of benzimidazole derivatives, characterized by a fused bicyclic structure that is known for its diverse biological activities. The presence of the 3,4-dichlorophenyl group enhances its pharmacological properties, making it a candidate for various applications.

Molecular Formula

  • Chemical Formula: C₁₈H₁₈Cl₂N₄O
  • Molecular Weight: 372.27 g/mol

Medicinal Chemistry

Anticancer Activity
Research indicates that benzimidazole derivatives possess significant anticancer properties. Studies have shown that compounds similar to 1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth pathways.

Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth makes it a potential candidate for developing new antibiotics, especially in an era of rising antibiotic resistance.

Agricultural Science

Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Research into similar compounds has revealed their ability to act as fungicides or insecticides, effectively controlling agricultural pests while minimizing environmental impact.

Materials Science

Polymer Chemistry
Benzimidazole derivatives are explored for their role in synthesizing advanced materials. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of benzimidazole derivatives. The results indicated that derivatives with halogen substitutions, such as chlorophenyl groups, exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to their non-halogenated counterparts.

Case Study 2: Antimicrobial Screening

In a comparative study published in Phytochemistry Reviews, several benzimidazole derivatives were screened for antimicrobial activity. The findings highlighted that compounds with similar structures to 1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride showed significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 3: Pesticidal Properties

Research detailed in the Pesticide Biochemistry and Physiology journal explored the efficacy of benzimidazole derivatives as potential pesticides. The study concluded that these compounds exhibited effective larvicidal activity against mosquito larvae, suggesting their application in vector control strategies.

Comparison with Similar Compounds

Compound A : 1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide

  • Molecular Formula : C₂₃H₂₀BrCl₂N₃O
  • Key Differences: Ethanol moiety replaced with ethanone; hydrobromide salt instead of hydrochloride.
  • No direct OX2R activity data are available, but structural changes suggest reduced receptor affinity due to loss of hydrogen-bonding capacity .

Compound B : 4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine

  • Molecular Formula : C₂₀H₁₅Cl₂N₃
  • Key Differences: Lacks the imino and ethanol groups; features a 2-amine substituent on benzimidazole.
  • Instead, it may exhibit affinity for serotonin or dopamine receptors due to the amine group .

Dichlorophenyl-Imidazole Derivatives

Compound C : α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Hydrochloride

  • Molecular Formula : C₁₁H₁₀Cl₂N₂O·HCl
  • Key Differences : Simplified structure with a single imidazole ring and 2,4-dichlorophenyl substitution (vs. 3,4-dichlorophenyl in the target compound).
  • Pharmacological Impact : Positional isomerism (2,4- vs. 3,4-dichloro) reduces OX2R selectivity. Studies on similar imidazole derivatives show 10-fold lower potency for OX2R compared to benzimidazole-based agonists .

Compound D : 1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone Hydrochloride

  • Molecular Formula : C₂₃H₂₆Cl₂N₄O₃
  • Key Differences : Incorporates a piperazine ring and dimethoxyphenyl group; imidazole replaces benzimidazole.
  • Pharmacological Impact: The piperazine moiety shifts activity toward GPCRs such as 5-HT₁A or D₂ receptors, as seen in related antipsychotic candidates. No orexin receptor activity reported .

Benzimidazole-Methanol Derivatives

Compound E : (5-Amino-1-methyl-1H-benzimidazol-2-yl)-methanol Dihydrochloride

  • Molecular Formula : C₉H₁₂Cl₂N₃O
  • Key Differences: Simplified benzimidazole with amino and methyl groups; lacks dichlorophenyl and imino substituents.
  • Pharmacological Impact: Demonstrates weak binding to adenosine receptors in preclinical studies, highlighting the critical role of the dichlorophenyl-imino group in OX2R targeting .

Structure–Activity Relationship (SAR) Analysis

Structural Feature Impact on OX2R Activity Examples
3,4-Dichlorophenyl Group Enhances lipophilicity and receptor affinity Target Compound
Benzimidazole-Imino Core Critical for hydrogen bonding with OX2R Target Compound
2-Methylbenzyl Side Chain Optimizes hydrophobic interactions in binding pocket Target Compound
Ethanol Moiety Improves solubility and metabolic stability Target Compound
Piperazine/Imidazole Substitution Diverts activity to non-orexin targets Compound D

Pharmacological and Pharmacokinetic Comparisons

Compound OX2R EC₅₀ (nM) Selectivity (OX2R/OX1R) Half-Life (h) Key Reference
Target Compound 12.4 ± 1.8 >100-fold 4.2
Compound A N/A N/A 3.8 (predicted)
Compound C 145 ± 22 3-fold 1.5

Notes:

  • The target compound’s OX2R selectivity and potency are unmatched among analogues, likely due to its optimized benzimidazole-imino-dichlorophenyl architecture .
  • Compound C’s reduced potency underscores the importance of the 3,4-dichlorophenyl configuration .

Preparation Methods

Core BenzImidazole Formation

The benzimidazole scaffold is typically constructed via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates. For the target compound, 3-[(2-methylphenyl)methyl]-2-iminobenzimidazole serves as the foundational heterocycle. A modified approach from patent CN104860887A demonstrates the use of PEG600 as a phase-transfer catalyst in DMF solvent to facilitate nucleophilic substitution between 2-chloro-1-(3,4-dichlorophenyl)ethanol and imidazole derivatives. Adapting this methodology, the 2-imino group is introduced via amidine formation using CDI (1,1'-carbonyldiimidazole) as an activating agent, as observed in Ambeed’s synthesis of structurally related benzimidazole-carboxamides.

Key Reaction Parameters :

  • Solvent : DMF or THF (optimized for solubility and reaction rate)

  • Temperature : 50–65°C for imidazole alkylation; 90–115°C for cyclization

  • Catalyst : PEG600 (0.5–2.0 mol%) or TBAB (tetrabutylammonium bromide)

Substitution at the 3-Position: Introduction of 2-Methylbenzyl Group

The 3-[(2-methylphenyl)methyl] substituent is installed via Friedel-Crafts alkylation or Mitsunobu reaction . Patent CN104860887A highlights the use of 2-methylbenzyl chloride in the presence of a base (e.g., NaOH) and DMF to achieve this substitution. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable stereospecific alkylation with 2-methylbenzyl alcohol under milder temperatures (25–40°C).

Example Protocol :

  • Dissolve 2-iminobenzimidazole (1.0 equiv) in anhydrous DMF.

  • Add 2-methylbenzyl chloride (1.2 equiv) and NaOH flakes (1.5 equiv).

  • Heat at 60°C for 6–8 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (toluene/hexane).

Yield : 68–72% (reported for analogous compounds).

Ethanol Side Chain Installation

The 1-(3,4-dichlorophenyl)ethanol moiety is introduced via nucleophilic substitution or reduction . A two-step sequence is employed:

  • Epoxide Opening : React 3,4-dichlorostyrene oxide with the benzimidazole intermediate in DMF at 110–115°C.

  • Reduction : Reduce the resultant ketone using NaBH₄ or LiAlH₄ in THF/ethanol.

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of benzimidazole to epoxide

  • Purification : Centrifugal filtration followed by recrystallization (toluene)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative data from synthetic protocols reveal solvent-dependent yields:

SolventTemperature (°C)Yield (%)Purity (%)Source
DMF110–1157498.5
THF60–656597.2
Toluene100–1106996.8

DMF outperforms THF and toluene due to its high polarity, which stabilizes transition states during cyclization.

Catalytic Systems

The use of PEG600 as a phase-transfer catalyst enhances reaction efficiency by facilitating interfacial interactions between hydrophilic imidazole and hydrophobic intermediates. In contrast, TBAB (tetrabutylammonium bromide) requires rigorous stirring and lower temperatures (40–50°C), complicating scalability.

Purification and Isolation

Recrystallization Techniques

Crude product isolation involves centrifugal filtration to remove inorganic salts, followed by recrystallization:

  • Solvent Pair : Toluene/hexane (4:1 v/v)

  • Purity Improvement : 92% → 99% (HPLC)

Chromatographic Methods

For small-scale synthesis, silica gel column chromatography (ethyl acetate/hexane gradient) achieves >99% purity, albeit with lower recovery (55–60%).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via HCl gas saturation in ethanol or ethyl acetate:

  • Dissolve the free base in anhydrous ethanol.

  • Bubble HCl gas at 0–5°C until pH ≈ 1.

  • Concentrate under reduced pressure; precipitate with diethyl ether.

Yield : 85–90% (reported for analogous compounds).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, Ar-H), 5.21 (s, 1H, -OH), 4.58 (q, 2H, -CH₂-).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Melting Point

Reported range: 131–133°C (decomposition observed above 135°C).

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N1 and N3 positions necessitates careful stoichiometric control.

  • Solvent Recovery : DMF recycling requires distillation under vacuum (bp 153°C), increasing energy costs.

Industrial Scalability

The patent-priority method (CN104860887A) is optimized for kilogram-scale production, emphasizing:

  • Batch Reactors : 500 L capacity with reflux condensers

  • Cost Efficiency : DMF recovery (85–90%) reduces raw material expenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.